molecular formula C10H21NO2 B7865657 Methyl 3-(methyl(2-methylbutyl)amino)propanoate

Methyl 3-(methyl(2-methylbutyl)amino)propanoate

Cat. No.: B7865657
M. Wt: 187.28 g/mol
InChI Key: IZIMQTJDEPRQRT-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(2-methylbutyl)amino)propanoate: is a chemical compound with the molecular formula C10H20O2 . It is an ester derived from butanoic acid and 2-methylbutyl alcohol

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of butanoic acid with 2-methylbutyl alcohol in the presence of an acid catalyst, such as sulfuric acid.

  • Amide Formation: Another method involves the reaction of butanoic acid with 2-methylbutylamine to form the corresponding amide, followed by esterification with methanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced using a batch process, where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Carboxylic Acid: Oxidation of the compound yields butanoic acid.

  • Amine: Reduction of the compound results in 2-methylbutylamine.

  • Different Esters/Amides: Substitution reactions can produce a variety of esters and amides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involved in various biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl Butyrate: Another ester with similar applications in fragrances and flavoring.

  • 2-Methylbutyl Butyrate: Similar ester used in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 3-[methyl(2-methylbutyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-9(2)8-11(3)7-6-10(12)13-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIMQTJDEPRQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(C)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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